N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
Overview
Description
N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine, commonly known as CMEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Catalytic Activity
- A study by Zare et al. (2017) highlighted the use of a related compound in catalysis. They synthesized a new acidic ionic liquid using a similar diamine and tested its catalytic activity in multicomponent reactions, finding it to be highly efficient and general catalyst for these reactions (Zare et al., 2017).
Dyeing Performance
- Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, closely related to the compound , and assessed their dyeing performance on nylon fabric. This highlights potential applications in the textile industry (Malik et al., 2018).
Conducting Copolymers
- Turac et al. (2014) explored the electrochemical copolymerizations of derivatives similar to the compound with 3,4-ethylenedioxy thiophene, characterizing the resulting copolymers through various methods. This research suggests applications in materials science, particularly in the development of conducting polymers (Turac et al., 2014).
Polymerisation Catalysts
- Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes based on derivatives of the compound and used them as precatalysts for rac-lactide polymerization, revealing potential in polymer chemistry (Kang et al., 2019).
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-4-18(5-2)9-8-16-14-17-13-10(3)11(15)6-7-12(13)19-14/h6-7H,4-5,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKRRMADTXXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=CC(=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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